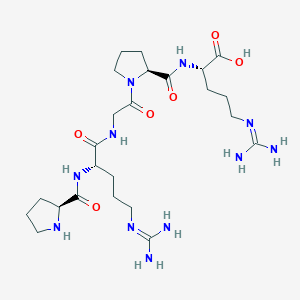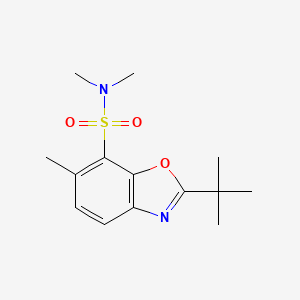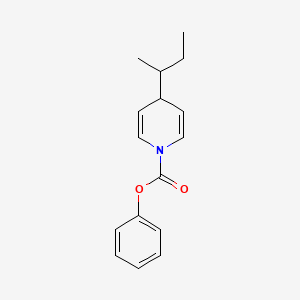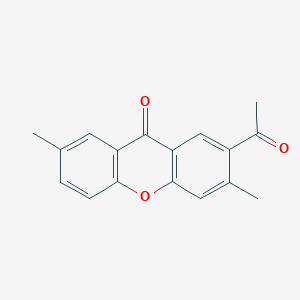![molecular formula C11H14O2 B15169669 4-[4-(Hydroxymethyl)phenyl]butan-2-one CAS No. 646039-17-0](/img/structure/B15169669.png)
4-[4-(Hydroxymethyl)phenyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Hydroxymethyl)phenyl]butan-2-one, also known as raspberry ketone, is a naturally occurring compound found in red raspberries (Rubus idaeus). It is a major aromatic compound responsible for the characteristic aroma of raspberries. The compound has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)phenyl]butan-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone, followed by hydrogenation to yield the desired ketone . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources such as raspberries. due to the low natural abundance, chemical synthesis is more commonly employed. The industrial synthesis follows similar routes as the laboratory methods but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Hydroxymethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-[4-(Carboxymethyl)phenyl]butan-2-one.
Reduction: 4-[4-(Hydroxymethyl)phenyl]butan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[4-(Hydroxymethyl)phenyl]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on lipid metabolism and obesity.
Medicine: Investigated for its potential therapeutic effects, including anti-obesity and anti-inflammatory properties.
Industry: Used as a flavoring agent in the food industry and as a fragrance in cosmetics.
Mécanisme D'action
The mechanism of action of 4-[4-(Hydroxymethyl)phenyl]butan-2-one involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by increasing the breakdown of fats and enhancing the release of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown . The compound also exhibits antioxidant properties, which contribute to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4-[4-(Hydroxymethyl)phenyl]butan-2-one is unique compared to other similar compounds due to its distinct aromatic structure and biological activities. Similar compounds include:
Capsaicin: Found in chili peppers, known for its thermogenic properties.
Synephrine: Found in bitter orange, known for its stimulant effects.
Vanillin: Found in vanilla beans, known for its flavoring properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
646039-17-0 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-[4-(hydroxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,12H,2-3,8H2,1H3 |
Clé InChI |
FGSJOBYZMITGLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)


![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
